molecular formula C11H10N2O B097582 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 17952-82-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B097582
CAS No.: 17952-82-8
M. Wt: 186.21 g/mol
InChI Key: FZHZQHNKCPJTNQ-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is a tricyclic compound that belongs to the class of beta-carbolines. This compound is known for its unique structure, which includes a pyridoindole ring system. It is found in various natural sources and exhibits a wide range of pharmacological activities, making it a compound of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine or tryptophan with an aldehyde or ketone under acidic conditions . Another method includes the use of chiral auxiliaries or asymmetric transfer hydrogenation with chiral catalysts to introduce chirality at the C1 position .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Comparison with Similar Compounds

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific structure and pharmacological activities. Similar compounds include:

These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZQHNKCPJTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170823
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-82-8
Record name 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Record name L-Oxonoreleagnine
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Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one
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Record name 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Customer
Q & A

Q1: What is the significance of the dihedral angle between the tetrahydro-β-carbolinone unit and the benzoyl ring in the compound's structure?

A1: The research article reports this dihedral angle to be 61.46 (3)° []. While the study does not delve into the specific implications of this angle, it can potentially influence the molecule's overall shape and its interactions with potential biological targets. Further investigation is needed to understand the structure-activity relationship and its biological relevance.

Q2: The abstract mentions the formation of a three-dimensional supramolecular network. What is its significance?

A2: The study elucidates that the compound forms dimers through intermolecular N—H⋯O hydrogen bonding. These dimers are further connected by C—H⋯π contacts, resulting in a three-dimensional supramolecular network within the crystal structure []. This network is significant as it can influence the compound's physicochemical properties, such as solubility, stability, and melting point, which are relevant for its potential applications.

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